gamma-Thiomethyl glutamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

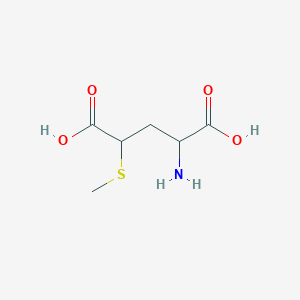

Gamma-thiomethyl glutamate is a glutamic acid derivative with a methylsulfanyl group at position 4. It has a role as a metabolite. It is a glutamic acid derivative, a sulfur-containing amino acid, a non-proteinogenic alpha-amino acid and a methyl sulfide.

科学的研究の応用

Pharmacological Applications

1.1 Neurotransmission Modulation

Gamma-thiomethyl glutamate has been studied for its role in modulating neurotransmission, particularly through the activation of N-methyl-D-aspartate (NMDA) receptors. Research indicates that this compound can enhance excitatory postsynaptic currents in neuronal cultures, suggesting potential applications in treating neurological disorders characterized by impaired synaptic transmission. For instance, a study demonstrated that this compound significantly increased the frequency of spontaneous excitatory postsynaptic currents, indicating its potential as a neuromodulator .

1.2 Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. Its ability to modulate calcium ion influx through NMDA receptors could help mitigate excitotoxicity associated with neurodegenerative diseases. This aspect is particularly relevant in conditions like Alzheimer's and Parkinson's disease, where calcium dysregulation is a known pathological feature .

Cancer Research Applications

2.1 Metabolic Pathways

This compound is implicated in metabolic pathways relevant to cancer cell survival and proliferation. It has been identified as a significant metabolite within the glutamine metabolism framework, specifically within the GTωA (Glutamine Transaminase ω-Aminotransferase) pathway. This pathway is crucial for supplying α-ketoglutarate to cancer cells, thus supporting their energy demands and enabling adaptation to hypoxic conditions .

2.2 Targeting Tumor Metabolism

Research highlights the potential of this compound as a therapeutic target in cancer treatment strategies focused on metabolic reprogramming. By inhibiting enzymes involved in the GTωA pathway, it may be possible to disrupt the metabolic flexibility of cancer cells, leading to reduced tumor growth and enhanced sensitivity to conventional therapies .

Biotechnological Applications

3.1 Biosynthetic Intermediates

This compound serves as an important biosynthetic intermediate for various organisms, including methanotrophic bacteria that utilize methylated amines as carbon and nitrogen sources. This property underscores its potential utility in biotechnological applications, such as developing sustainable processes for producing biofuels or other valuable chemicals from waste materials .

Table 1: Summary of Applications

Case Studies

Case Study 1: NMDA Receptor Activation

In a controlled laboratory setting, researchers applied this compound to cultured neurons and observed significant increases in calcium ion concentrations indicative of NMDA receptor activation. The study reported that at low concentrations, this compound potentiated responses from endogenous glutamate, emphasizing its role as an excitatory modulator .

Case Study 2: Cancer Cell Metabolism

A recent investigation into the metabolic pathways of cancer cells revealed that inhibition of enzymes associated with this compound metabolism led to decreased cell viability under hypoxic conditions. This suggests that targeting this compound’s metabolic pathways could be a viable strategy for enhancing cancer treatment efficacy .

特性

分子式 |

C6H11NO4S |

|---|---|

分子量 |

193.22 g/mol |

IUPAC名 |

2-amino-4-methylsulfanylpentanedioic acid |

InChI |

InChI=1S/C6H11NO4S/c1-12-4(6(10)11)2-3(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11) |

InChIキー |

LBNSWLUTRJJRJP-UHFFFAOYSA-N |

SMILES |

CSC(CC(C(=O)O)N)C(=O)O |

正規SMILES |

CSC(CC(C(=O)O)N)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。